2-[(2-chlorobenzyl)sulfanyl]-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-[(2-chlorobenzyl)sulfanyl]-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, and is further substituted with a chlorobenzyl sulfanyl group and a trimethoxyphenyl group
Preparation Methods
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carboxylic acids.
Quinazoline Formation: The quinazoline moiety is formed by reacting the triazole intermediate with suitable reagents, often involving condensation reactions.
Substitution Reactions: The chlorobenzyl sulfanyl and trimethoxyphenyl groups are introduced through nucleophilic substitution reactions, where the triazoloquinazoline core is treated with chlorobenzyl chloride and trimethoxybenzyl chloride under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[(2-chlorobenzyl)sulfanyl]-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl position, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-chlorobenzyl)sulfanyl]-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s properties may be explored for applications in materials science, such as the development of novel polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors on the cell surface, modulating signal transduction pathways. The specific molecular targets and pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-[(2-chlorobenzyl)sulfanyl]-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazolines and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a benzothieno[2,3-d]pyrimidine core instead of a triazoloquinazoline core.
- 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles : These compounds have a triazolo[3,4-b][1,3,4]thiadiazole core and are known for their antimicrobial and antiviral activities .
Properties
Molecular Formula |
C25H25ClN4O4S |
---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C25H25ClN4O4S/c1-32-19-11-15(12-20(33-2)23(19)34-3)22-21-17(9-6-10-18(21)31)27-24-28-25(29-30(22)24)35-13-14-7-4-5-8-16(14)26/h4-5,7-8,11-12,22H,6,9-10,13H2,1-3H3,(H,27,28,29) |
InChI Key |
YUBQSNOXOLOXNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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